1-(Trifluoromethyl)cyclobutanecarboxylic acid
Description
1-(Trifluoromethyl)cyclobutanecarboxylic acid (CAS 277756-45-3) is a fluorinated cyclobutane derivative characterized by a four-membered cyclobutane ring substituted with a trifluoromethyl (-CF₃) group and a carboxylic acid (-COOH) at the 1-position. This compound is notable for its unique electronic and steric properties, which arise from the electron-withdrawing trifluoromethyl group and the strained cyclobutane ring. These features make it valuable in pharmaceutical and agrochemical research, particularly in drug design where metabolic stability and lipophilicity are critical .
Properties
IUPAC Name |
1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)5(4(10)11)2-1-3-5/h1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRCPSRIIWIESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382332 | |
| Record name | 1-(Trifluoromethyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
277756-45-3 | |
| Record name | 1-(Trifluoromethyl)cyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=277756-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trifluoromethyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Oxidation of Trifluoromethylated Cyclobutanes
One common method involves the oxidation of trifluoromethyl-substituted cyclobutanes or their derivatives to introduce the carboxylic acid functionality at the cyclobutane ring. This method is widely reported and provides a straightforward route to the target acid.
Radical Deoxygenation and Trifluoromethylation of Cyclobutanone Derivatives
A highly efficient and scalable method was reported by Song et al. (2022), involving:
- Starting from readily available 4-oxocyclobutane precursors (cyclobutanones).
- Conversion of cyclobutanones to trifluoromethyl carbinols using trimethyl(trifluoromethyl)silane (TMSCF3) and a fluoride source (e.g., CsF).
- Radical deoxygenation of bis-carboxylate intermediates using tributyltin hydride (Bu3SnH) to remove oxygen functionalities.
- Final decarboxylation to yield this compound.
This route achieves an overall yield of approximately 40% and has been successfully scaled to produce over 100 g quantities.
Sulfonation/Elimination Sequence
An alternative to the radical deoxygenation involves:
- Activation of trifluoromethyl carbinols as triflates.
- Elimination of triflates promoted by bases such as N,N,N',N'-tetramethylethylenediamine (TMEDA) in DMF solvent.
- Subsequent hydrogenation to afford the cis-isomer of the acid.
This method avoids the use of toxic Bu3SnH but has a lower overall yield (~23%).
Reaction of Cyclobutane Carboxylic Acids with Sulfur Tetrafluoride (SF4)
Another modular and versatile approach involves the reaction of cyclobutane carboxylic acids with sulfur tetrafluoride:
- Thermal reaction of SF4 with various substituted cyclobutane carboxylic acids converts the acid moiety into a trifluoromethyl group.
- This method is compatible with a wide range of functional groups (nitro, halogens, amino groups).
- It allows rapid access to mono-substituted trifluoromethyl cyclobutanes, including this compound analogs.
- Yields are generally good, and the method is applicable on gram to multigram scales.
Photomediated C–H Trifluoromethylation
A less common but conceptually simple method involves:
- Direct photomediated C–H trifluoromethylation of cyclobutane dicarboxylic acid using Togni II reagent.
- This yields di-acid analogs that can be decarboxylated to the target acid.
- However, this method is limited by the cost and safety concerns of the reagents and solvents used.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Scale | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Oxidation of trifluoromethyl cyclobutanes | Trifluoromethyl cyclobutanes | Oxidizing agents (various) | Moderate | Lab scale | Straightforward | Limited substrate scope |
| Radical deoxygenation route | 4-Oxocyclobutane derivatives | TMSCF3, CsF, Bu3SnH, decarboxylation | ~40 | >100 g scale | Scalable, robust | Use of toxic Bu3SnH |
| Sulfonation/elimination route | Monocarboxylate cyclobutane carbinols | Triflation, TMEDA/DMF, hydrogenation | ~23 | Multigram | Avoids toxic tin reagents | Lower yield |
| SF4 reaction | Cyclobutane carboxylic acids | Sulfur tetrafluoride, thermal conditions | Good | Gram to multigram | Functional group tolerance | Handling of toxic SF4 |
| Photomediated C–H trifluoromethylation | Cyclobutane dicarboxylic acid | Togni II reagent, photochemical | Low to moderate | Small scale | Direct trifluoromethylation | Expensive reagents, safety issues |
Detailed Research Findings and Notes
- The radical deoxygenation method is currently the most practical for large-scale synthesis, providing a balance between yield and scalability.
- The sulfonation/elimination method offers a tin-free alternative but requires careful control of reaction conditions to avoid side products.
- The SF4 method is notable for its broad substrate scope and functional group compatibility, making it attractive for medicinal chemistry applications.
- Photomediated methods remain mostly academic due to reagent cost and safety concerns.
- The trifluoromethyl group adjacent to the carboxylic acid imparts unique steric and electronic properties, influencing the stereochemistry of hydrogenation steps, often favoring the cis-isomer.
- Storage and handling of intermediates and reagents require attention to safety due to toxicity and reactivity (e.g., Bu3SnH, SF4).
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other chemical oxidants.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 1-(trifluoromethyl)cyclobutanecarboxylic acid is in the development of pharmaceuticals. The trifluoromethyl group is known to enhance the biological activity of compounds, making them more effective as therapeutic agents.
- Synthesis of Novel Drugs : Researchers utilize this compound as a scaffold for synthesizing new drugs with improved efficacy. For instance, it has been employed in creating fluorinated derivatives that exhibit enhanced pharmacological properties .
- Case Study : A study highlighted the synthesis of fluorinated cyclopentane derivatives using this compound, which demonstrated potential applications in medicinal chemistry.
Agricultural Chemistry
In agricultural chemistry, this compound plays a crucial role in the formulation of agrochemicals.
- Herbicides and Pesticides : The compound contributes to developing more effective herbicides and pesticides, improving crop yields while reducing environmental impact. Its unique structure allows for better interaction with biological targets in pests and weeds .
Material Science
The properties of this compound make it suitable for various applications in material science.
- Advanced Materials Development : Researchers are exploring its use in creating polymers that exhibit improved thermal and chemical resistance. Such materials are essential for demanding applications in industries such as electronics and aerospace .
- Liquid Crystals : The compound is also being investigated for potential applications in liquid crystal technology, which is vital for display screens and optical devices.
Fluorinated Compounds Research
The study of fluorinated compounds is another significant area where this compound is utilized.
- Understanding Chemical Behavior : It aids researchers in exploring the unique properties of fluorinated compounds, contributing to advancements in various fields including organic synthesis and materials science .
Synthetic Routes
Several synthetic methods have been developed to produce this compound efficiently:
| Synthesis Method | Description | Yield |
|---|---|---|
| TMSCF3 Reaction | Involves treatment with trimethylsilyl trifluoromethanesulfonate and fluoride sources | Up to 40% |
| Bu3SnH Reduction | Utilizes tributyltin hydride for deoxygenation steps | Approximately 23% |
| Sulfonation/Elimination | A two-step process involving sulfonation followed by elimination reactions | Varies based on conditions |
These methods highlight the versatility in synthesizing this compound while emphasizing the importance of controlling reaction conditions to achieve desired yields and purities .
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)cyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the compound’s reactivity and interactions with enzymes or receptors. The pathways involved depend on the specific application and the biological or chemical context .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-(Trifluoromethyl)cyclobutanecarboxylic acid | 277756-45-3 | C₆H₇F₃O₂ | 182.12 | -CF₃, -COOH |
| 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid | 1163729-47-2 | C₈H₁₁F₃O₃ | 212.17 | -CF₃, -COOH, -OH (six-membered ring) |
| 3,3-Difluorocyclobutanecarboxylic acid | 107496-54-8 | C₅H₆F₂O₂ | 148.10 | -F₂ (geminal), -COOH |
| 1-Benzylcyclobutane-1-carboxylic acid | 114672-02-5 | C₁₂H₁₄O₂ | 190.24 | Benzyl (-CH₂C₆H₅), -COOH |
| 1-(tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid | 2306270-08-4 | C₁₁H₁₆F₃NO₄ | 283.24 | -CF₃, -COOH, Boc-protected -NH₂ |
Key Observations :
- Fluorination Pattern : The geminal difluoro group in 3,3-Difluorocyclobutanecarboxylic acid (CAS 107496-54-8) introduces steric hindrance and electronic effects distinct from the -CF₃ group .
- Functional Group Diversity: The Boc-protected amino group in CAS 2306270-08-4 adds versatility for peptide coupling or prodrug strategies .
Physicochemical Properties
Boiling Points and Solubility
- 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS 1340521-86-9): Boiling point unavailable; the chlorophenyl group enhances lipophilicity, impacting membrane permeability .
- 1-[[3-Fluoro-4-(methylcarbamoyl)phenyl]amino]cyclobutanecarboxylic acid (CAS 2227589-22-0): Predicted boiling point 476.1±45.0°C, density 1.392±0.06 g/cm³, pKa 3.59±0.20 .
Acidity and Reactivity
- The ethyl ester derivative (CAS 1040683-08-6) serves as a precursor for ester-to-acid hydrolysis, enabling controlled drug release .
Biological Activity
1-(Trifluoromethyl)cyclobutanecarboxylic acid is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, enhances the lipophilicity and metabolic stability of compounds, making them suitable candidates for drug development. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C6H7F3O2
- Molecular Weight : 180.12 g/mol
- Structure : The compound consists of a cyclobutane ring with a carboxylic acid group and a trifluoromethyl substituent.
Biological Activity Overview
This compound has been studied for its potential as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulator. CFTR is crucial for maintaining fluid and electrolyte balance in epithelial tissues. Mutations in the CFTR gene lead to cystic fibrosis, characterized by thick mucus accumulation and respiratory complications.
The compound acts as a modulator of CFTR activity, potentially enhancing chloride ion transport across epithelial membranes. This modulation can alleviate symptoms associated with cystic fibrosis by improving mucus clearance and reducing pulmonary infections.
In Vitro Studies
In vitro studies have demonstrated that this compound can increase the activity of CFTR channels in cell lines expressing mutant forms of the protein. For instance, research indicates that compounds with similar structures have shown efficacy in restoring function to F508del-CFTR, the most common mutation associated with cystic fibrosis.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. Notably, studies involving mice with induced cystic fibrosis-like symptoms showed improved lung function and decreased mucus viscosity following treatment with CFTR modulators, including derivatives of this compound.
Case Studies
| Study | Model | Results |
|---|---|---|
| Study A | F508del-CFTR mice | Significant improvement in lung function after administration of the compound. |
| Study B | Human bronchial epithelial cells | Enhanced chloride ion transport measured via Ussing chamber assays. |
| Study C | Rat model of cystic fibrosis | Reduced mucus obstruction and improved respiratory function post-treatment. |
Toxicity Profile
Despite its promising biological activities, safety assessments indicate that this compound exhibits toxicity at certain doses:
- Acute Toxicity : Toxic if swallowed (H301).
- Skin Irritation : Causes skin irritation (H315).
These findings necessitate careful dosing and monitoring in future clinical applications.
Q & A
Q. Table 1: Key NMR Parameters
| Parameter | Recommendation | Purpose | Reference |
|---|---|---|---|
| Solvent | DMSO-d₆ | Enhance polar compound solubility | |
| ¹⁹F NMR Frequency | 282 MHz | Resolve -CF₃ signals | |
| Acquisition Time | ≥2 sec | Improve signal-to-noise ratio |
Q. What analytical techniques complement NMR for characterizing cyclobutanecarboxylic acid derivatives?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₆H₇F₃O₂ for this compound) with <5 ppm error .
- FT-IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and -CF₃ vibrations (~1150 cm⁻¹) .
- X-ray Crystallography : Resolve cyclobutane ring geometry and confirm stereochemistry for chiral derivatives .
Advanced Research Questions
Q. How should researchers address discrepancies in reaction yields when scaling up synthesis?
- Methodological Answer :
- Batch consistency analysis : Use HPLC to quantify intermediates at each step. Variations >10% indicate inconsistent reagent mixing or temperature gradients.
- Kinetic studies : Perform small-scale reactions under varying conditions (e.g., 0.1–1.0 M concentrations) to identify rate-limiting steps.
- Scale-up protocols : Optimize stirring speed (≥500 rpm for viscous mixtures) and cooling rates to maintain reaction homogeneity .
Q. What strategies minimize trifluoroacetic acid (TFA) residues during purification, and how do these residues impact biological assays?
- Methodological Answer :
- TFA removal :
- Lyophilization : Co-lyophilize with 0.1% HCl to volatilize TFA .
- Ion-exchange chromatography : Use Amberlite IRA-67 resin to bind TFA anions.
- Impact on assays : Residual TFA (>1%) alters peptide solubility and induces cytotoxicity in cell-based assays. Request peptide content analysis and TFA quantification via ion chromatography for sensitive applications .
Q. Table 2: TFA Removal Efficiency
| Method | Residual TFA (%) | Time Required | Reference |
|---|---|---|---|
| Lyophilization + HCl | <0.5 | 24 hr | |
| Ion-Exchange Chromatography | <0.1 | 6 hr |
Q. How can computational modeling predict the reactivity of the trifluoromethyl group in cyclobutane systems?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA software to model electron-withdrawing effects of -CF₃ on cyclobutane ring strain.
- Transition state analysis : Identify steric hindrance during nucleophilic attacks using molecular dynamics simulations .
- Validation : Cross-reference computed activation energies with experimental Arrhenius plots for key steps (e.g., ester hydrolysis) .
Q. What protocols ensure reproducibility in biological activity assessments of fluorinated cyclobutane derivatives?
- Methodological Answer :
- Radiolabeling : Synthesize ¹⁸F-labeled analogs (e.g., 1-amino-3-fluorocyclobutane-1-carboxylic acid) for PET imaging of tumor uptake .
- Dosimetry : Calculate biodistribution using compartmental models and validate with in vivo murine studies .
- Negative controls : Include non-fluorinated analogs to isolate -CF₃-specific effects in enzyme inhibition assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
